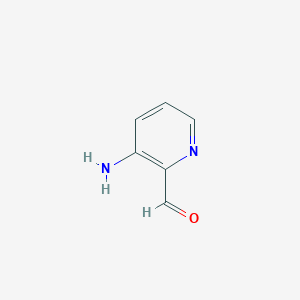

3-氨基吡啶甲醛

描述

Synthesis Analysis

The synthesis of derivatives related to 3-Aminopicolinaldehyde involves copper-catalyzed coupling reactions. For example, a method has been developed for the efficient synthesis of 3-aminoindolines and 3-aminoindoles through a three-component coupling (TCC) reaction. This process utilizes 2-aminobenzaldehyde, secondary amine, and alkyne, leading to the formation of propargylamine intermediates, which then cyclize into the indoline core (Chernyak et al., 2010). Similarly, 3-(aminomethyl)isoquinoline-fused polycyclic compounds can be synthesized through a copper-catalyzed four-component coupling, cyclization, and oxidation process (Ohta et al., 2009).

Molecular Structure Analysis

In terms of molecular structure analysis, 3-Aminopicolinaldehyde derivatives have been examined for their luminescence and spectroscopic properties, particularly in the context of Eu(III) complexes. These complexes show enhanced luminescence properties due to their stable structure and high solubility in common solvents, indicating the potential use of these compounds in light-conversion molecular devices (Bejan et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of 3-Aminopicolinaldehyde and its derivatives enables them to participate in a wide range of chemical transformations. For instance, they can undergo aminooxylation or -amination followed by reductive cyclization, leading to the synthesis of chiral 3-substituted tetrahydroquinolines, which are significant in medicinal chemistry (Rawat et al., 2013).

Physical Properties Analysis

The physical properties of 3-Aminopicolinaldehyde derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. Although specific studies focusing on the physical properties of 3-Aminopicolinaldehyde were not identified in the search, these properties are typically analyzed using standard laboratory techniques to determine their applicability in synthesis and material science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various functional groups, are fundamental to understanding the utility of 3-Aminopicolinaldehyde in synthetic chemistry. The compound's ability to form stable complexes with metals, as demonstrated in the luminescent properties of Eu(III) complexes, highlights its versatile chemical nature (Bejan et al., 2005).

科学研究应用

稳定的 Eu(III) 配合物的合成:该化合物用于合成稳定的铕 (III) 配合物,这些配合物表现出增强的发光和光谱特性。这些特性使它们可用于光转换分子器件 (Bejan 等,2005 年)。

DNA 和蛋白质的基质辅助激光解吸/电离 (MALDI):3-氨基吡啶酸 (3-APA) 是一种衍生物,可作为线性飞行时间质谱仪中 MALDI 的有用基质,有助于分析生物聚合物 (Taranenko 等,1994 年)。

1,3-二苯基萘并恶嗪衍生物的合成:它被用于通过改进的曼尼希反应合成这些衍生物,突出了其在化学合成中的作用 (Szatmári 和 Fülöp,2013 年)。

化学酶促动力学拆分的催化剂:作为催化剂,它促进氨基酸的消旋化,提供高反应速率和优异的对映选择性,这在合成化学中至关重要 (Felten、Zhu 和 Aron,2010 年)。

有机催化的不对称杂多米诺反应:它用于合成对称和不对称的苯并稠合中心多喹烷合成子,为新型有机化合物的开发做出贡献 (Ramachary 等,2004 年)。

肝细胞中磷酸烯醇丙酮酸羧激酶的抑制:该化合物增加了来自外周组织的糖异生底物的供应,并抑制了肝细胞中的关键酶 (Chen 和 Lardy,1984 年)。

酶活化中的铁激活剂模型:3-氨基吡啶酸盐被研究作为铁激活剂的模型,铁激活剂是一种允许酶铁活化的蛋白质 (MacDonald 和 Lardy,1978 年)。

肾脏谷氨酰胺提取和氨产生:它的处理显着影响肾功能,特别是在大鼠中氨产生的方面 (Man、Hall 和 Brosnan,1981 年)。

作用机制

Target of Action

3-Aminopicolinaldehyde primarily targets amines . Amines are ubiquitous in biological systems and are responsible for numerous important processes, including neurotransmission and cell signaling .

Mode of Action

The compound interacts with its targets through a process known as imine formation . This reaction involves the compound (an aldehyde) and amines, forming imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

Biochemical Pathways

The biochemical pathways affected by 3-Aminopicolinaldehyde are those involving amines. These include pathways related to neurotransmission and cell signaling . The formation of imine compounds can impact these pathways, potentially altering cellular functions .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 0.33 , suggests that it may be able to cross biological membranes.

Result of Action

The molecular and cellular effects of 3-Aminopicolinaldehyde’s action are largely dependent on the specific amine targets and the environmental context. As it forms imine compounds with amines, it could potentially alter the functions of these amines in cellular processes .

Action Environment

The action of 3-Aminopicolinaldehyde can be influenced by environmental factors such as pH, which affects the rate of imine formation . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .

属性

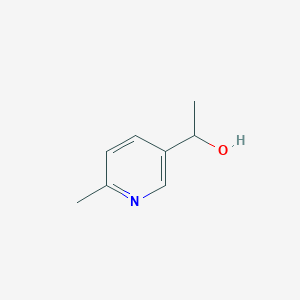

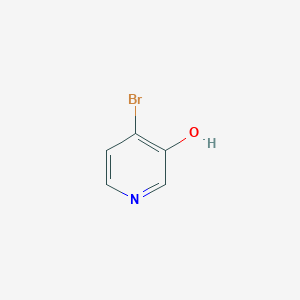

IUPAC Name |

3-aminopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJCRBZVUFRESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480338 | |

| Record name | 3-Aminopicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopicolinaldehyde | |

CAS RN |

55234-58-7 | |

| Record name | 3-Amino-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)